

Protocol for 5'-O-Dimethoxytrityl (DMT) Group Removal in RNA Synthesis

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Compound of Interest

Compound Name: 5'-O-DMT-3'-O-TBDMS-Ac-rC

Cat. No.: B173532

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals involved in oligonucleotide synthesis.

Introduction: The 5'-O-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function of nucleosides during solid-phase RNA synthesis. Its acid-labile nature allows for its selective removal at the beginning of each coupling cycle to enable the addition of the next nucleotide. Complete and efficient removal of the DMT group is critical for achieving high yields of the desired full-length RNA sequence. Incomplete detritylation leads to the accumulation of n-1 deletion mutants, which are difficult to separate from the target oligonucleotide. Conversely, overly harsh acidic conditions can lead to depurination, particularly at adenosine and guanosine residues, resulting in chain cleavage. This document provides detailed protocols for the removal of the DMT group from newly synthesized RNA, along with quantitative data for process optimization and a troubleshooting guide.

Data Presentation

Table 1: Comparison of Common Detritylation Reagents and Conditions

Reagent	Typical Concentration	Solvent	Reaction Time	Relative Rate of Detritylation	Potential for Depurination
Trichloroacetic Acid (TCA)	3% (w/v)	Dichloromethane (DCM)	60-180 seconds	Fast	Higher
Dichloroacetic Acid (DCA)	3-10% (v/v)	Dichloromethane (DCM) or Toluene	90-240 seconds	Moderate	Lower than TCA
Acetic Acid	80% (v/v)	Water	15-30 minutes	Slow	Low

Note: Reaction times can vary depending on the synthesizer, solid support, and the specific oligonucleotide sequence.

Table 2: Kinetic Comparison of DCA and TCA in Depurination and Detritylation

Reagent (in Methylene Chloride)	Depurination Half-time (dABz)	Comments
3% Dichloroacetic Acid (DCA)	~77 minutes	Slower detritylation but significantly less depurination. [1]
3% Trichloroacetic Acid (TCA)	~19 minutes	Faster detritylation but a higher risk of depurination. [1]
15% Dichloroacetic Acid (DCA)	~26 minutes	Faster detritylation than 3% DCA with a moderate increase in depurination risk. [1]

This data highlights the trade-off between the speed of detritylation and the risk of depurination. The choice of acid and its concentration should be optimized based on the specific requirements of the synthesis.

Experimental Protocols

Protocol 1: Automated Solid-Phase Detritylation during RNA Synthesis

This protocol describes the standard detritylation step within an automated solid-phase RNA synthesis cycle.

Materials:

- RNA synthesis column with support-bound oligonucleotide
- Detritylation solution: 3% Trichloroacetic Acid (TCA) or 10% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
- Anhydrous Acetonitrile (ACN)
- Automated DNA/RNA synthesizer

Procedure:

- Ensure the detritylation reagent bottle on the synthesizer is filled with fresh solution.
- Program the synthesis cycle to include the following detritylation step.
- Pre-Wash: The synthesis column is washed with anhydrous acetonitrile to remove any residual moisture.
- Detritylation: The detritylation solution is passed through the column for a specified time (typically 60-180 seconds for TCA, 90-240 seconds for DCA). The orange color of the eluent indicates the release of the DMT cation.
- Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. This step is crucial to prevent residual acid from interfering with the subsequent coupling reaction.
- The synthesizer then proceeds to the coupling, capping, and oxidation steps of the synthesis cycle.

Protocol 2: Manual Off-Column Detritylation

This protocol is suitable for the final detritylation of a "DMT-on" purified oligonucleotide.

Materials:

- Dried, DMT-on purified RNA oligonucleotide
- 80% Acetic Acid (v/v) in RNase-free water
- RNase-free microcentrifuge tubes
- Lyophilizer or vacuum concentrator
- 95% Ethanol

Procedure:

- Dissolve the dried DMT-on RNA oligonucleotide in 200-500 μ L of 80% acetic acid in an RNase-free microcentrifuge tube.[\[2\]](#)
- Incubate the solution at room temperature for 15-30 minutes. The solution will not turn orange as the aqueous environment leads to the formation of tritanol.[\[2\]](#)
- Add an equal volume of 95% ethanol to the solution.[\[2\]](#)
- Lyophilize or dry the sample in a vacuum concentrator until no acetic acid remains.[\[2\]](#)
- The detritylated RNA is now ready for desalting or final formulation.

Protocol 3: Spectrophotometric Quantification of DMT Cation for Monitoring Detritylation Efficiency

The release of the DMT cation, which has a strong absorbance at approximately 498 nm, can be used to monitor the efficiency of each coupling cycle.

Materials:

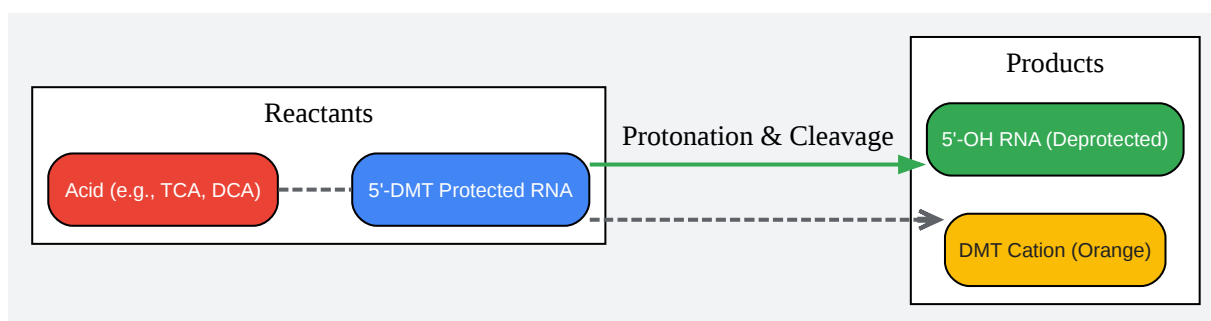
- Eluent from the detritylation step collected from the synthesizer

- 0.1 M Toluenesulfonic acid in acetonitrile
- UV-Vis Spectrophotometer
- Cuvettes

Procedure:

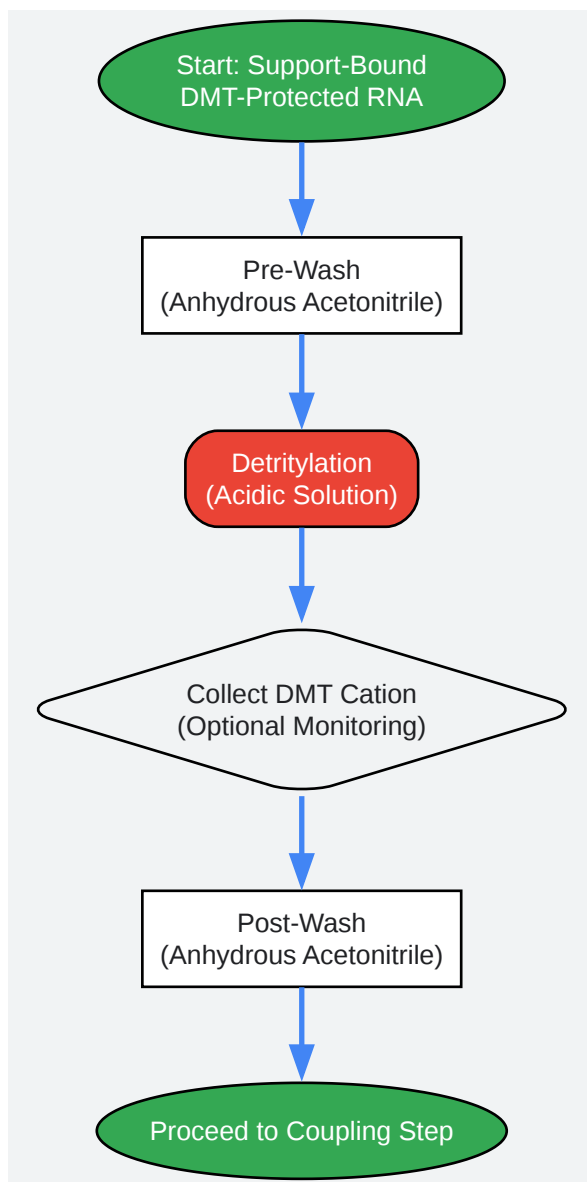
- Collect the orange-colored eluent from the detritylating step of each cycle in a separate tube.
- Dilute each fraction with a known volume of 0.1 M toluenesulfonic acid in acetonitrile to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[3]
- Measure the absorbance of the diluted solution at 498 nm.
- The stepwise coupling efficiency can be calculated by comparing the absorbance of the DMT cation from consecutive cycles. A steady or slightly decreasing absorbance indicates successful synthesis, while a significant drop suggests a problem with the preceding coupling step.[2]

Mandatory Visualization



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Caption: Chemical reaction for the acid-catalyzed removal of the DMT protecting group from an RNA oligonucleotide.



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Caption: Experimental workflow for the detritylation step in automated solid-phase RNA synthesis.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low Stepwise Coupling Efficiency (Low DMT Cation Signal)	1. Incomplete detritylation in the previous cycle. 2. Degraded detritylation reagent. 3. Insufficient detritylation time. 4. Problems with reagent delivery on the synthesizer.	1. Increase detritylation time or use a stronger acid (e.g., switch from DCA to TCA). 2. Prepare fresh detritylation solution.[4] 3. Optimize the detritylation time for your specific sequence and support. 4. Check the synthesizer's fluidics and ensure proper reagent flow.
Presence of n-1 Deletion Mutants in Final Product	Incomplete detritylation during one or more synthesis cycles.	1. Review and optimize the detritylation protocol (reagent, concentration, time). 2. Ensure efficient washing after detritylation to remove all traces of acid.
Depurination (Chain Cleavage)	1. Detritylation conditions are too harsh (acid is too strong or exposure time is too long). 2. Use of an overly acidic reagent for sensitive nucleosides.	1. Reduce detritylation time. 2. Switch to a milder acid (e.g., from TCA to DCA).[5] 3. Consider using base-labile protecting groups for purines that are more resistant to acid-catalyzed depurination.
No or Weak Orange Color During Detritylation	1. Failure of the previous coupling step. 2. The 5'-hydroxyl group was not successfully capped in the previous cycle, leading to no DMT group to remove.	1. Troubleshoot the coupling step (check phosphoramidite and activator quality and delivery). 2. Verify the efficiency of the capping step.

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